molecular formula C18H17N3O B7510617 N-(4,6-dimethylpyrimidin-2-yl)-2-naphthalen-2-ylacetamide

N-(4,6-dimethylpyrimidin-2-yl)-2-naphthalen-2-ylacetamide

Cat. No. B7510617
M. Wt: 291.3 g/mol
InChI Key: QSUVBWIAQBINTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethylpyrimidin-2-yl)-2-naphthalen-2-ylacetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a protein that is involved in the transport of cholesterol into mitochondria, and is found in high concentrations in immune cells and in the brain. DPA-714 has been shown to have potential applications in scientific research, particularly in the fields of neurology and immunology.

Mechanism of Action

N-(4,6-dimethylpyrimidin-2-yl)-2-naphthalen-2-ylacetamide binds selectively to TSPO, which is found in high concentrations in immune cells and in the brain. TSPO is involved in the transport of cholesterol into mitochondria, and is also involved in the regulation of cell death and inflammation. By binding to TSPO, N-(4,6-dimethylpyrimidin-2-yl)-2-naphthalen-2-ylacetamide can modulate these processes, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
N-(4,6-dimethylpyrimidin-2-yl)-2-naphthalen-2-ylacetamide has been shown to have a variety of biochemical and physiological effects, particularly in the fields of neurology and immunology. In neurology, N-(4,6-dimethylpyrimidin-2-yl)-2-naphthalen-2-ylacetamide has been shown to have neuroprotective effects, reducing neuroinflammation and preventing neurodegeneration. In immunology, N-(4,6-dimethylpyrimidin-2-yl)-2-naphthalen-2-ylacetamide has been shown to modulate immune cell activation, migration, and apoptosis, leading to potential applications in the treatment of autoimmune diseases and cancer.

Advantages and Limitations for Lab Experiments

N-(4,6-dimethylpyrimidin-2-yl)-2-naphthalen-2-ylacetamide has several advantages for use in lab experiments, including its selectivity for TSPO and its ability to modulate a variety of physiological and biochemical processes. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several potential future directions for research on N-(4,6-dimethylpyrimidin-2-yl)-2-naphthalen-2-ylacetamide, including its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as its potential as a diagnostic tool for neuroinflammation and immune cell activation. Additionally, further research is needed to fully understand its mechanisms of action and potential side effects.

Synthesis Methods

N-(4,6-dimethylpyrimidin-2-yl)-2-naphthalen-2-ylacetamide can be synthesized using a multi-step process that involves the reaction of 2-naphthylacetic acid with 4,6-dimethylpyrimidin-2-amine, followed by acetylation with acetic anhydride. The final product is obtained through purification by column chromatography.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-2-naphthalen-2-ylacetamide has been used in a variety of scientific research applications, particularly in the fields of neurology and immunology. In neurology, N-(4,6-dimethylpyrimidin-2-yl)-2-naphthalen-2-ylacetamide has been used to study the role of TSPO in neuroinflammation, neurodegeneration, and neuroprotection. In immunology, N-(4,6-dimethylpyrimidin-2-yl)-2-naphthalen-2-ylacetamide has been used to investigate the role of TSPO in immune cell activation, migration, and apoptosis.

properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-2-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-12-9-13(2)20-18(19-12)21-17(22)11-14-7-8-15-5-3-4-6-16(15)10-14/h3-10H,11H2,1-2H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUVBWIAQBINTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)CC2=CC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethylpyrimidin-2-yl)-2-naphthalen-2-ylacetamide

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